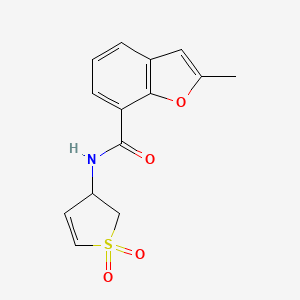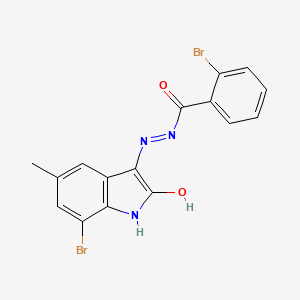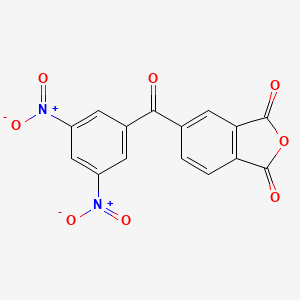
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione, also known as DNFB, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the group of nitroaromatic compounds, which are known to have diverse biological and chemical properties. DNFB has been used as a reagent in various chemical reactions and as a tool to study the immune system.
作用机制
The mechanism of action of 5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione is not fully understood, but it is known to activate the immune system by forming covalent bonds with proteins in the skin. This compound reacts with skin proteins such as keratin and albumin, leading to the formation of hapten-protein complexes. These complexes are recognized by antigen-presenting cells, which then activate T cells and initiate an immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can induce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound can also activate the complement system and increase the expression of adhesion molecules on endothelial cells. These effects contribute to the development of contact hypersensitivity and the inflammatory response.
实验室实验的优点和局限性
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a potent sensitizer that can induce contact hypersensitivity in animal models, making it a useful tool to study the immune system. However, this compound has some limitations. It is a toxic compound that can cause skin irritation and allergic reactions in humans. Therefore, it should be handled with care and used only in well-controlled laboratory settings.
未来方向
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has potential applications in various fields such as immunology, dermatology, and toxicology. Future research directions could include the development of new therapies for allergic and autoimmune diseases based on the mechanisms of contact hypersensitivity. This compound could also be used as a tool to study the role of the immune system in skin cancer and other skin disorders. Furthermore, the synthesis and modification of this compound could lead to the development of new compounds with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It is a potent sensitizer that can induce contact hypersensitivity in animal models and has been used as a tool to study the immune system. This compound has various biochemical and physiological effects and has potential applications in various fields. However, it is a toxic compound that should be handled with care and used only in well-controlled laboratory settings. Future research directions could include the development of new therapies and compounds based on the mechanisms of contact hypersensitivity.
合成方法
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione can be synthesized by the reaction of 3,5-dinitrobenzoyl chloride with 2-benzofuran-1,3-dione in the presence of a base. The reaction yields a yellow crystalline solid that is purified by recrystallization from a suitable solvent. The purity and identity of this compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has been used as a tool to study the immune system and to induce contact hypersensitivity in animal models. Contact hypersensitivity is a type IV hypersensitivity reaction that occurs when an antigen is applied to the skin, leading to an inflammatory response. This compound is a potent sensitizer that can induce contact hypersensitivity in mice, rats, and guinea pigs. This property has been used to study the mechanisms of immune response and to develop therapies for allergic and autoimmune diseases.
属性
IUPAC Name |
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N2O8/c18-13(7-1-2-11-12(5-7)15(20)25-14(11)19)8-3-9(16(21)22)6-10(4-8)17(23)24/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJASLAYCWBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

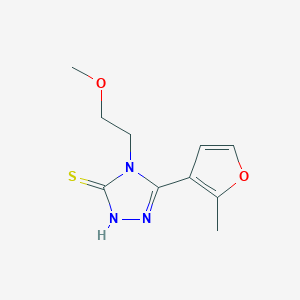
![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)
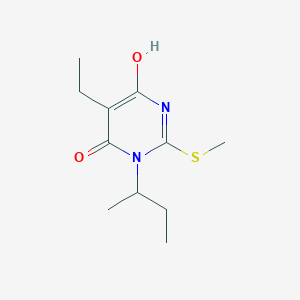
![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![2-[(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methoxy]tetrahydro-2H-pyran-3,4,5-triyl tribenzoate](/img/structure/B6022285.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)
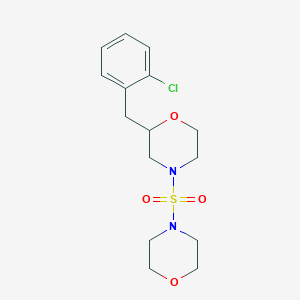
![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
